5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-4-carboxylic acid
Description
This compound is a heterocyclic carboxylic acid featuring a piperidine ring protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and a 1,3-oxazole moiety substituted at positions 4 and 5. The Fmoc group is widely used in peptide synthesis as a base-labile protecting amine, allowing selective deprotection under mild conditions (e.g., piperidine) .
Properties
IUPAC Name |
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c27-23(28)21-22(31-14-25-21)15-9-11-26(12-10-15)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFXGQDRKFWGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(N=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138361-00-7 | |
| Record name | 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 417.46 g/mol. The structure features a piperidine ring and an oxazole moiety, which are often associated with various biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of oxazole compounds can exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases implicated in tumor growth, such as BRAF(V600E) and EGFR .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound is noteworthy. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases .
Antimicrobial Activity
Studies have demonstrated that oxazole derivatives possess antimicrobial properties against a range of pathogens. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis and death .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the piperidine and oxazole rings can significantly influence their potency and selectivity against target enzymes or receptors.
| Modification | Effect on Activity |
|---|---|
| Fluorination | Increased potency against cancer cells |
| Hydroxyl group addition | Enhanced anti-inflammatory effects |
| Alkyl chain length | Affects membrane permeability and antimicrobial activity |
Study 1: Antitumor Efficacy
In a study examining various oxazole derivatives, it was found that modifications to the piperidine moiety improved antitumor efficacy significantly. The lead compound demonstrated IC50 values in the nanomolar range against several cancer cell lines, indicating strong potential for further development .
Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory properties of similar compounds. The study revealed that these compounds could effectively reduce inflammation in animal models by inhibiting key signaling pathways involved in cytokine production .
Scientific Research Applications
Biological Applications
-
Anticancer Activity:
- Compounds with oxazole moieties have been studied for their potential anticancer properties. Research indicates that derivatives of oxazole can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
-
Antimicrobial Properties:
- The incorporation of piperidine and oxazole rings often enhances the antimicrobial activity of compounds. Studies have shown that certain oxazole derivatives exhibit significant antibacterial and antifungal activities, making them candidates for developing new antibiotics.
-
Neuroprotective Effects:
- Some research suggests that compounds similar to 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-4-carboxylic acid may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthetic Applications
-
Building Block in Organic Synthesis:
- This compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, facilitating the creation of diverse chemical entities.
-
Peptide Synthesis:
- The presence of the piperidine ring makes this compound suitable for peptide synthesis, particularly in creating cyclic peptides that can exhibit enhanced biological activity compared to linear peptides.
Case Studies
Comparison with Similar Compounds
Variation in Protecting Groups
Key Insights :
- Fmoc : Preferred for stepwise syntheses due to orthogonal deprotection (base-sensitive).
- Boc : Useful in acidic stability but incompatible with strong acids in later steps.
- Cbz : Less common in modern solid-phase synthesis due to harsh deprotection conditions.
Heterocycle Variations
Key Insights :
- Oxazole : Enhances rigidity and electronic diversity.
- Aliphatic chains : Improve solubility but reduce structural rigidity.
Substituent Positioning and Functional Groups
Key Insights :
- Carboxylic acid position : Affects reactivity in amide coupling (e.g., C4 vs. C5 on oxazole).
- Carbamoyl groups : Expand interaction capabilities in drug-receptor binding.
Research and Application Trends
- Medicinal Chemistry : Fmoc-protected analogs are intermediates in peptide-based drug discovery, particularly for protease inhibitors .
- Material Science : Oxazole derivatives are explored as ligands in metal-organic frameworks (MOFs) due to their rigid backbones .
- Safety : Similar compounds exhibit skin/eye irritation (H315-H319), warranting handling precautions .
Q & A
Q. What are the recommended methods for synthesizing 5-(1-Fmoc-piperidin-4-yl)-1,3-oxazole-4-carboxylic acid?
The compound is typically synthesized via cyclocondensation reactions, leveraging its Fmoc-protected piperidine and oxazole-carboxylic acid moieties. A common approach involves:
- Step 1 : Cyclocondensation of ethyl acetoacetate with a suitable reagent (e.g., DMF-DMA) to form the oxazole core .
- Step 2 : Introduction of the Fmoc-protected piperidine group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
- Step 3 : Hydrolysis of the ester group to yield the carboxylic acid derivative using aqueous NaOH or LiOH .
Key considerations : Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.
Q. How should researchers safely handle this compound given its toxicity profile?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use a fume hood to mitigate inhalation risks (classified as Acute Toxicity Category 4 for inhalation) .
- Decontamination : Immediately wash skin with water if exposed. Contaminated clothing must be discarded as hazardous waste .
Note : Chronic toxicity data are unavailable; assume precautionary limits .
Q. What analytical techniques are optimal for characterizing this compound?
Q. How stable is this compound under standard laboratory conditions?
- Thermal stability : Stable at room temperature but decomposes upon heating (>200°C), emitting toxic fumes .
- Chemical stability : Reacts with strong acids/bases; store in anhydrous conditions to prevent hydrolysis of the Fmoc group .
Advanced Research Questions
Q. What strategies optimize yields in multi-step syntheses involving this compound?
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves oxazole ring formation efficiency .
- Protecting group compatibility : Use orthogonal protection (e.g., Fmoc for piperidine, tert-butyl for carboxylic acid) to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility during coupling steps .
Q. How does the Fmoc group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
- Mechanistic role : The Fmoc group provides temporary protection for the piperidine amine, enabling selective deprotection with piperidine (20% in DMF) .
- Steric effects : The bulky fluorenyl moiety may slow coupling kinetics; optimize using HATU or PyBOP as activators .
Q. How can researchers resolve contradictions in reported toxicity data?
Q. What are the implications of structural analogs (e.g., Boc-protected variants) for drug discovery?
Q. How does the compound interact with biological targets (e.g., enzymes)?
Q. What methodologies assess stability under physiological conditions?
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C) to evaluate degradation kinetics .
- Plasma stability assays : Monitor via LC-MS after exposure to human plasma (37°C, 24h) .
Data Contradiction Analysis
Q. How to address discrepancies in reported decomposition temperatures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
